molecular formula C₁₇H₂₀O₇ B560576 7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde CAS No. 1338934-20-5

7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde

Cat. No. B560576
M. Wt: 336.34
InChI Key: QSVDQIXSUDHAOF-UHFFFAOYSA-N
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Description

This compound, also known as 2H-1-Benzopyran-2-one, is a complex chemical compound used in various scientific research applications due to its unique properties and potential benefits . It has a molecular weight of 308.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20O6/c1-10-11(4-5-21-7-6-19-2)16(18)22-14-9-13(17)15(20-3)8-12(10)14/h8-9,17H,4-7H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.33 . It is recommended to be stored at a temperature between 28 C for optimal stability .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation of Gasoline Ether : Ethyl tert-butyl ether (ETBE), a gasoline ether, is known to biodegrade in soil and groundwater, indicating the potential for similar complex ethers or related organic compounds to undergo environmental breakdown. Specific enzymes and genes like ethB and alkB are involved in this biodegradation process, highlighting the intricate interactions between complex organic molecules and biological systems (Thornton et al., 2020).

Synthesis and Applications in Various Industries

  • Synthesis of Vanillin : The process of synthesizing vanillin (4-hydroxy-3-methoxybenzaldehyde) has been explored due to its significance in industries such as pharmaceuticals, perfumery, and food flavoring. Although structurally different, the synthesis of such complex molecules showcases the potential applications of organic compounds in various industries (Tan Ju & Liao Xin, 2003).

Enzymatic Degradation and Industrial Wastewater Treatment

  • Enzymatic Approach for Organic Pollutants : Complex organic compounds, often found in industrial wastewater, pose a challenge for degradation due to their recalcitrant nature. However, enzymes, in the presence of redox mediators, can degrade these compounds efficiently. This research highlights the potential for bioremediation techniques to handle complex organic pollutants (Husain & Husain, 2007).

Future Directions

Given its unique properties and potential benefits, this compound is a promising candidate for further exploration and experimentation in various scientific research applications. Its potential as a LOX inhibitor suggests it could be further optimized for use as an anti-inflammatory agent .

properties

IUPAC Name

7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-10-11(4-5-23-7-6-21-2)17(20)24-16-12(10)8-14(22-3)15(19)13(16)9-18/h8-9,19H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVDQIXSUDHAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 89542001

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
Reactant of Route 6
7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde

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